molecular formula C9H14O3 B2462363 Octahydro-1-benzofuran-3a-carboxylic acid CAS No. 1513233-00-5

Octahydro-1-benzofuran-3a-carboxylic acid

Cat. No. B2462363
CAS RN: 1513233-00-5
M. Wt: 170.208
InChI Key: NMYNKOQEGFGLCD-UHFFFAOYSA-N
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Description

Octahydro-1-benzofuran-3a-carboxylic acid is an organic compound with the molecular formula C9H14O3 . It has a molecular weight of 170.21 . The compound is typically stored at room temperature and is available in oil form .


Molecular Structure Analysis

This compound contains a total of 26 atoms; 14 Hydrogen atoms, 9 Carbon atoms, and 3 Oxygen atoms .


Physical And Chemical Properties Analysis

This compound is an oil that is stored at room temperature . It has a molecular weight of 170.21 .

Scientific Research Applications

Molecular Docking and Structural Properties

  • Molecular docking studies have shown that benzofuran-carboxylic acid derivatives, including structures similar to Octahydro-1-benzofuran-3a-carboxylic acid, have inhibitory effects against cancer and microbial diseases. These studies highlight the role of weak intermolecular interactions, nonlinear optical properties, and reactivity of the molecule. The biological activities of these acids have been studied via molecular docking analysis, proving their potential as inhibitors in disease treatment (Sagaama et al., 2020).

Synthesis and Structural Analysis

  • Benzofuran and 2,3-dihydrobenzofuran scaffolds, which are core components in many biologically active compounds, have been efficiently synthesized. This process results in lead-like compounds with a range of physicochemical properties, indicating their potential in drug discovery and development (Qin et al., 2017).
  • Synthesis strategies have been developed for heterocyclic systems of benzofuran derivatives, providing a foundation for the creation of new chemical entities that may have applications in various scientific research fields (Gao et al., 2012).

Supramolecular Interaction and Complex Formation

  • The molecular structure of 1-benzofuran-2,3-dicarboxylic acid has been studied for its ability to form organometallic complexes and supramolecular adducts. These interactions are crucial for understanding the binding and functional mechanisms of such compounds in potential applications, including catalysis and material science (Koner & Goldberg, 2009).

Safety and Hazards

The safety information available indicates that Octahydro-1-benzofuran-3a-carboxylic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)9-4-2-1-3-7(9)12-6-5-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYNKOQEGFGLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCOC2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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